(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone
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Overview
Description
The compound (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone is a synthetic organic molecule that features a combination of a 1,2,3-triazole ring, an azetidine ring, and a thiophene-substituted phenyl group
Mechanism of Action
Mode of action
1,2,3-triazoles are known to form hydrogen bonds with their targets, which can lead to changes in the target’s function . Azetidines can also interact with their targets in various ways, depending on their substitution pattern.
Biochemical pathways
Without specific information on the compound’s targets, it’s difficult to say which biochemical pathways it might affect. Both 1,2,3-triazoles and azetidines are found in a variety of biologically active compounds, suggesting that they could potentially interact with a wide range of biochemical pathways .
Pharmacokinetics
1,2,3-triazoles are generally considered to have good pharmacokinetic properties, including good metabolic stability and bioavailability . Azetidines, due to their strained ring structure, can have variable pharmacokinetic properties depending on their substitution pattern.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone typically involves a multi-step process:
Formation of the 1,2,3-triazole ring: This can be achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as the “click” reaction. An azide and an alkyne react in the presence of a copper catalyst to form the 1,2,3-triazole ring.
Synthesis of the azetidine ring: The azetidine ring can be synthesized via cyclization reactions involving appropriate precursors such as β-amino alcohols or β-haloamines.
Coupling of the triazole and azetidine rings: This step involves the formation of a bond between the triazole and azetidine rings, often through nucleophilic substitution or other coupling reactions.
Introduction of the thiophene-substituted phenyl group: This can be achieved through a Friedel-Crafts acylation reaction, where the thiophene-substituted phenyl group is introduced to the methanone moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the click reaction and other steps to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone: can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol.
Substitution: The hydrogen atoms on the triazole and azetidine rings can be substituted with various functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenating agents, alkylating agents, or acylating agents can be used under appropriate conditions.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Alcohol derivatives of the methanone moiety.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone:
Medicinal Chemistry: The compound’s structure suggests potential as an antimicrobial, anticancer, or antiviral agent due to the known activities of triazole and thiophene derivatives.
Materials Science: The unique electronic properties of the triazole and thiophene rings make this compound a candidate for use in organic electronics or as a building block for novel polymers.
Biological Studies: The compound can be used as a probe to study biological pathways involving triazole and azetidine-containing molecules.
Comparison with Similar Compounds
Similar Compounds
(1H-1,2,3-triazol-1-yl)methanone derivatives: These compounds share the triazole and methanone moieties but lack the azetidine and thiophene groups.
Azetidine-containing compounds: These include various azetidine derivatives used in medicinal chemistry for their biological activities.
Thiophene-substituted phenyl compounds: These are used in materials science and medicinal chemistry for their electronic properties and biological activities.
Uniqueness
(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone: is unique due to the combination of three distinct functional groups: the triazole ring, the azetidine ring, and the thiophene-substituted phenyl group. This combination imparts unique chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
(4-thiophen-3-ylphenyl)-[3-(triazol-1-yl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4OS/c21-16(19-9-15(10-19)20-7-6-17-18-20)13-3-1-12(2-4-13)14-5-8-22-11-14/h1-8,11,15H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNUFMSSFFXMWMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=C(C=C2)C3=CSC=C3)N4C=CN=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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